What is 2-Amino-2-benzylhexan-1-ol
What is 2-Amino-2-benzylhexan-1-ol
2-Amino-2-benzylhexan-1-ol: A Technical Guide to α,α -Disubstituted Amino Alcohols in Drug Development
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter α,α -disubstituted amino alcohols as critical structural motifs. 2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3)[1] represents a highly specialized chemical entity within this class. Characterized by a sterically congested quaternary stereocenter at the C2 position, this molecule serves a dual purpose: it is a robust building block for conformationally restricted peptidomimetics and a vital structural analog in the development of Sphingosine-1-Phosphate (S1P) receptor modulators[2].
This whitepaper deconstructs the physicochemical profile, pharmacological utility, and strategic synthesis of this compound, providing actionable, field-proven insights for drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of 2-Amino-2-benzylhexan-1-ol is the first step in predicting its behavior in both synthetic workflows and biological assays. The presence of both a lipophilic benzyl group and a butyl chain drastically increases its partition coefficient, making it highly membrane-permeable.
| Property | Value |
| Chemical Name | 2-Amino-2-benzylhexan-1-ol |
| CAS Registry Number | 853303-78-3 |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| Topological Polar Surface Area (TPSA) | 46.25 Ų |
| Hydrogen Bond Donors | 2 (Amine, Hydroxyl) |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 6 |
Pharmacological Mechanism: The S1P Receptor Axis
Why are amino alcohols with lipophilic tails so heavily prioritized in modern medicinal chemistry? The causality lies in their evolutionary mimicry of endogenous sphingolipids.
Compounds sharing the 2-aminoethanol core with lipophilic appendages (such as the benzyl and butyl groups in this molecule) function as highly efficient prodrugs[2]. Upon cellular entry, the primary alcohol undergoes ATP-dependent phosphorylation mediated by Sphingosine Kinase 2 (SphK2) [3].
The resulting active phosphate ester binds with high affinity to S1P receptors (predominantly S1PR1) on the surface of lymphocytes. This agonist binding triggers a paradoxical pharmacological event: receptor internalization and subsequent proteasomal degradation. By stripping the lymphocytes of their S1P receptors, the cells lose their ability to follow the S1P gradient out of the lymph nodes, effectively trapping them in secondary lymphoid tissues. This induces targeted immunosuppression—a mechanism clinically validated by blockbuster multiple sclerosis drugs like fingolimod[2][3].
SphK2-mediated phosphorylation and S1P receptor modulation pathway.
Strategic Synthesis Workflow
Synthesizing a molecule with a quaternary stereocenter bearing an amine, a hydroxymethyl group, and two distinct alkyl chains presents significant steric challenges. Direct alkylation of an unprotected amino acid inevitably leads to poor yields, racemization, and over-alkylation.
To circumvent this, our validated protocol utilizes the sequential asymmetric alkylation of a glycine Schiff base (e.g., ethyl 2-(diphenylmethyleneamino)acetate). This approach protects the amine while simultaneously increasing the acidity of the α -protons, allowing for controlled, stepwise functionalization.
Synthetic workflow for 2-Amino-2-benzylhexan-1-ol via Schiff base alkylation.
Step-by-Step Experimental Protocol
Step 1: Mono-Alkylation (Benzylation)
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Procedure: Cool a solution of the glycine Schiff base in anhydrous THF to -78°C. Add 1.1 eq of Lithium Diisopropylamide (LDA) dropwise. Stir for 30 minutes, then add 1.1 eq of benzyl bromide.
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Causality: LDA is a sufficiently strong base for the first deprotonation. Maintaining -78°C prevents unwanted side reactions and ensures the enolate is trapped exclusively by the benzyl electrophile.
Step 2: Di-Alkylation (Butylation)
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Procedure: Cool the mono-alkylated intermediate to -78°C in THF. Add 1.2 eq of Potassium hexamethyldisilazide (KHMDS), followed by 1.5 eq of 1-bromobutane. Warm gradually to room temperature.
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Causality: The mono-alkylated intermediate is highly sterically hindered. LDA may fail to deprotonate it quantitatively or, worse, act as a nucleophile. KHMDS provides a bulky, non-nucleophilic base that forces the generation of the sterically congested enolate, ensuring complete conversion.
Step 3: Imine Deprotection
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Procedure: Treat the di-alkylated ester with 1M HCl in THF at room temperature for 4 hours.
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Causality: Mild acidic hydrolysis selectively cleaves the diphenylmethylene protecting group to release the free amine without hydrolyzing the ethyl ester.
Step 4: Ester Reduction
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Procedure: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C. Slowly add the amino ester. Reflux for 2 hours. Quench using the Fieser method (n g H₂O, n g 15% NaOH, 3n g H₂O).
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Causality: The ester is heavily shielded by the quaternary α -carbon. Milder reducing agents (like NaBH₄) are kinetically too slow to be effective. LiAlH₄ provides the aggressive hydride transfer required to drive the reduction to the primary alcohol, yielding the final product.
Analytical Characterization & Validation
A hallmark of a robust chemical protocol is its ability to be self-validating. To ensure the trustworthiness of the synthesized batch, the following analytical checks must be performed:
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¹H NMR (400 MHz, CDCl₃): The critical validation point is the hydroxymethyl (-CH₂OH) protons. Because they are adjacent to a newly formed chiral quaternary center, these protons are diastereotopic. They will not appear as a simple singlet or doublet; instead, they will split each other into a distinct AB quartet . Observing this quartet is absolute confirmation of the asymmetric C2 center.
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LC-MS (ESI+): Expect a strong [M+H]⁺ peak at m/z 208.3. The presence of the primary amine ensures excellent, reliable ionization in positive mode, confirming the mass of the target compound.
References
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Title: Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]
